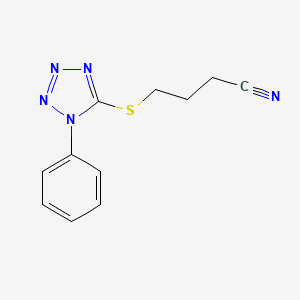![molecular formula C19H15ClN2O4 B14948392 methyl 2-{[(2E)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B14948392.png)
methyl 2-{[(2E)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 2-{[(E)-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a cyano group, a methoxy group, and a chloro-substituted phenyl ring. These functional groups contribute to its reactivity and potential utility in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(E)-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOATE typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of the starting materials: The synthesis begins with the preparation of 3-chloro-4-methoxybenzaldehyde and methyl 2-aminobenzoate.
Formation of the intermediate: The aldehyde undergoes a Knoevenagel condensation reaction with malononitrile in the presence of a base to form the intermediate 3-(3-chloro-4-methoxyphenyl)-2-cyanoacrylonitrile.
Coupling reaction: The intermediate is then coupled with methyl 2-aminobenzoate under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 2-{[(E)-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Aplicaciones Científicas De Investigación
METHYL 2-{[(E)-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of METHYL 2-{[(E)-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The cyano and chloro groups may facilitate binding to enzymes or receptors, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
METHYL 2-{[(E)-3-(4-METHOXYPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOATE: Lacks the chloro group, which may affect its reactivity and biological activity.
METHYL 2-{[(E)-3-(3-CHLORO-4-HYDROXYPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOATE: Contains a hydroxyl group instead of a methoxy group, potentially altering its chemical properties.
Uniqueness
The presence of both chloro and methoxy groups in METHYL 2-{[(E)-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOATE makes it unique compared to similar compounds
Propiedades
Fórmula molecular |
C19H15ClN2O4 |
|---|---|
Peso molecular |
370.8 g/mol |
Nombre IUPAC |
methyl 2-[[(E)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C19H15ClN2O4/c1-25-17-8-7-12(10-15(17)20)9-13(11-21)18(23)22-16-6-4-3-5-14(16)19(24)26-2/h3-10H,1-2H3,(H,22,23)/b13-9+ |
Clave InChI |
QAWITCAPHJXNRJ-UKTHLTGXSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC)Cl |
SMILES canónico |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-{4-[(3,4-Dichlorophenyl)carbonyl]piperazin-1-yl}-5-fluoro-2-methylphenyl)ethanone](/img/structure/B14948309.png)
![2-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B14948310.png)
![N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B14948318.png)

![3-amino-N-(4-cyanophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B14948327.png)
![2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(1-hydroxybutan-2-yl)amino]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14948332.png)

![ethyl 4-({(2Z)-6-[(3,5-dichlorophenyl)carbamoyl]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14948350.png)
![5-[(2-ethylpiperidin-1-yl)sulfonyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14948357.png)
![4-amino-2-methyl-6,7,8,9-tetrahydro-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B14948364.png)


![5-(4-methoxyphenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B14948398.png)
![4-(2-oxopyrrolidin-1-yl)-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}benzenesulfonamide](/img/structure/B14948401.png)
